molecular formula C16H17F2NO4 B13320229 5-Benzyl 6-methyl (3S,6S)-1,1-difluoro-5-azaspiro[2.4]heptane-5,6-dicarboxylate

5-Benzyl 6-methyl (3S,6S)-1,1-difluoro-5-azaspiro[2.4]heptane-5,6-dicarboxylate

Cat. No.: B13320229
M. Wt: 325.31 g/mol
InChI Key: XWHQGTCAFSFXJR-WFASDCNBSA-N
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Description

5-Benzyl 6-methyl (3S,6S)-1,1-difluoro-5-azaspiro[2.4]heptane-5,6-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl 6-methyl (3S,6S)-1,1-difluoro-5-azaspiro[24]heptane-5,6-dicarboxylate typically involves multiple steps, starting from readily available starting materialsThe difluoro substitution is usually achieved through a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl 6-methyl (3S,6S)-1,1-difluoro-5-azaspiro[2.4]heptane-5,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Benzyl 6-methyl (3S,6S)-1,1-difluoro-5-azaspiro[2.4]heptane-5,6-dicarboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Benzyl 6-methyl (3S,6S)-1,1-difluoro-5-azaspiro[2.4]heptane-5,6-dicarboxylate involves its interaction with specific molecular targets in biological systems. This compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 5-Benzyl 6-methyl (3S,6S)-1,1-difluoro-5-azaspiro[2.4]heptane-5,6-dicarboxylate apart is its unique difluoro substitution, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C16H17F2NO4

Molecular Weight

325.31 g/mol

IUPAC Name

5-O-benzyl 6-O-methyl (3S,6S)-2,2-difluoro-5-azaspiro[2.4]heptane-5,6-dicarboxylate

InChI

InChI=1S/C16H17F2NO4/c1-22-13(20)12-7-15(9-16(15,17)18)10-19(12)14(21)23-8-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-,15-/m0/s1

InChI Key

XWHQGTCAFSFXJR-WFASDCNBSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@]2(CC2(F)F)CN1C(=O)OCC3=CC=CC=C3

Canonical SMILES

COC(=O)C1CC2(CC2(F)F)CN1C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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